molecular formula C11H10N2O2S B4802714 (Z)-5-(4-(methylthio)benzylidene)imidazolidine-2,4-dione

(Z)-5-(4-(methylthio)benzylidene)imidazolidine-2,4-dione

Cat. No.: B4802714
M. Wt: 234.28 g/mol
InChI Key: XTMVUGQFVUETDJ-TWGQIWQCSA-N
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Description

(Z)-5-(4-(methylthio)benzylidene)imidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-dione derivatives. These compounds are known for their diverse biological activities, including anticonvulsant, antibacterial, and antidiabetic properties . The structure of this compound features a benzylidene group substituted with a methylthio group, which contributes to its unique chemical and biological properties.

Safety and Hazards

The safety data sheet for a related compound, 4-(Methylthio)benzaldehyde, indicates that it is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(4-(methylthio)benzylidene)imidazolidine-2,4-dione typically involves the condensation of benzil and urea in the presence of various catalysts and solvents. One common method includes the use of benzils such as 4-methylbenzil and 4,4-dimethylbenzil, which undergo condensation with urea to form the imidazolidine-2,4-dione core . The reaction conditions often involve heating the mixture under reflux with an appropriate solvent, such as ethanol or acetic acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(4-(methylthio)benzylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The imidazolidine-2,4-dione ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted imidazolidine-2,4-dione derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-5-(4-(methylthio)benzylidene)imidazolidine-2,4-dione is unique due to the presence of the methylthio group, which enhances its biological activity and selectivity. This structural feature distinguishes it from other imidazolidine-2,4-dione derivatives and contributes to its potential as a therapeutic agent.

Properties

IUPAC Name

(5Z)-5-[(4-methylsulfanylphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-16-8-4-2-7(3-5-8)6-9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMVUGQFVUETDJ-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331972
Record name (5Z)-5-[(4-methylsulfanylphenyl)methylidene]imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195949
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1189518-78-2
Record name (5Z)-5-[(4-methylsulfanylphenyl)methylidene]imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-5-(4-(methylthio)benzylidene)imidazolidine-2,4-dione
Reactant of Route 2
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(Z)-5-(4-(methylthio)benzylidene)imidazolidine-2,4-dione
Reactant of Route 3
(Z)-5-(4-(methylthio)benzylidene)imidazolidine-2,4-dione

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